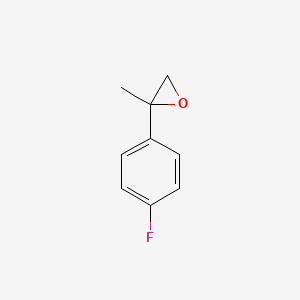

2-(4-Fluorophenyl)-2-methyloxirane

概要

説明

2-(4-Fluorophenyl)-2-methyloxirane, also known as fluoro-oxirane or FPO, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. FPO is a chiral molecule, meaning that it exists in two mirror-image forms, and has been studied for its ability to act as a versatile building block for the synthesis of various organic compounds.

科学的研究の応用

1. Role in Analyzing α-Chiral Amines

(2005) - (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane is recognized for its role in the analysis of scalemic mixtures of amines. This fluorinated compound is versatile for identifying and quantifying diastereomeric products of α-chiral primary and secondary amines through regioselective ring-opening reactions, using methods like 19F, 1H, 13C NMR, and HPLC. This highlights its utility in chiral resolution processes and analysis of enantiomeric excesses (Rodríguez-Escrich et al., 2005).

2. In Synthesis of Ligand and Pharmacological Research

(1998) - The compound 4-(4-Fluorophenyl)-3-[[3,4-(methylenedioxy)phenoxy]methyl] piperidine, a variant of 2-(4-Fluorophenyl)-2-methyloxirane, has been synthesized and evaluated for its affinity at the serotonin transporter (5-HTT) in pharmacological research. This research contributes to understanding the binding dynamics of serotonin reuptake inhibitors, highlighting the compound's relevance in medicinal chemistry (Keverline-Frantz et al., 1998).

3. Application in Liquid Crystalline Polyether Synthesis

(1994) - Research involving racemic and chiral [(4-cyano-4′-biphenyl)oxy] and [(4-methoxy-4′-biphenyl)oxy]methyloxiranes, derivatives of 2-(4-Fluorophenyl)-2-methyloxirane, has led to the synthesis of liquid crystalline polyethers. These materials demonstrate interesting properties like enantiotropic liquid crystallinity, showing potential in advanced material sciences (Taton et al., 1994).

4. Utility in Stereoselective Oxirane Formation

(1994) - The compound has been involved in the stereoselective formation of oxiranes, demonstrating its importance in organic synthesis. This process involves reaction conditions that influence the chemo- and stereoselectivity, leading to the creation of sulfur-free tertiary α-(fluoromethyl)carbinols, a significant step in organic synthesis (Bravo et al., 1994).

特性

IUPAC Name |

2-(4-fluorophenyl)-2-methyloxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-9(6-11-9)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASVNUFCKZMCHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-chlorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2708160.png)

![6-Bromo-2-methoxybenzo[d]thiazole](/img/structure/B2708161.png)

![N-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2708179.png)